molecular formula C17H15N3O3 B4984529 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide

2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide

Cat. No.: B4984529
M. Wt: 309.32 g/mol
InChI Key: XXSSKORZRKEILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and phenylacetamide groups. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide exerts its effects involves interactions with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The methoxyphenyl and phenylacetamide groups may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

When compared to similar compounds, 2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide stands out due to its unique combination of functional groups and the stability of the oxadiazole ring. Similar compounds include:

These compounds share the oxadiazole ring but differ in the substituents attached to the ring, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-14-9-5-6-12(10-14)17-19-15(20-23-17)11-16(21)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSSKORZRKEILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.